molecular formula C6H11ClN2O2 B2858021 (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL CAS No. 2305253-76-1

(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL

Cat. No.: B2858021
CAS No.: 2305253-76-1
M. Wt: 178.62
InChI Key: XIGZDRWWXOHNRY-UHFFFAOYSA-N
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Description

(5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL: is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . It is a hydrochloride salt form of [5-(Methoxymethyl)oxazol-4-yl]methanamine, which is characterized by the presence of an oxazole ring substituted with a methoxymethyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-(METHOXYMETHYL)OXAZOL-4-YL)METHANAMINE HCL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • [5-(Methoxymethyl)oxazol-4-yl]methanamine
  • [5-(Methoxymethyl)oxazol-4-yl]methanol
  • [5-(Methoxymethyl)oxazol-4-yl]methanoic acid

Uniqueness:

Properties

IUPAC Name

[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZDRWWXOHNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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